Adenosine A1 Receptor Affinity: Moderate Potency with Distinct Structural Scaffold
3-Chloro-N-(2-(3-isopropylureido)phenyl)benzamide displays moderate affinity for the adenosine A1 receptor, with Ki values of 2.5 nM (mouse) and 9 nM (human) [1]. Compared to benchmark A1 antagonists, it is 3- to 5-fold less potent than Tonapofylline (Ki = 7.4 nM) and significantly less potent than the xanthine derivatives DPCPX (Ki = 0.46 nM) and Rolofylline (Ki = 1.3 nM) . This intermediate potency, combined with its non-xanthine benzamide scaffold, provides a unique pharmacological tool for studying A1 receptor function where extreme potency is not required or may be undesirable.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 2.5 nM (mouse) / 9 nM (human) |
| Comparator Or Baseline | Tonapofylline: 7.4 nM (human); DPCPX: 0.46 nM (human); Rolofylline: 1.3 nM (human) |
| Quantified Difference | ~1.2-fold less potent than Tonapofylline (human); ~20-fold less potent than DPCPX; ~7-fold less potent than Rolofylline |
| Conditions | Radioligand displacement using [3H]N6-R-phenylisopropyladenosine in CHO cell membranes expressing human or mouse A1 receptors; 60 min incubation [1]. |
Why This Matters
This compound offers a non-xanthine, moderate-affinity A1 ligand suitable for studies where full antagonism or extreme potency is not required, reducing the risk of off-target effects associated with high-affinity xanthine-based antagonists.
- [1] BindingDB. BDBM50517292 (CHEMBL4470080). Ki values for 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide at adenosine A1 (mouse, human) and 5-HT2B (human) receptors. View Source
